molecular formula C21H32O2 B7797214 5-BETA-PREGNANE-3,20-DIONE

5-BETA-PREGNANE-3,20-DIONE

Cat. No.: B7797214
M. Wt: 316.5 g/mol
InChI Key: XMRPGKVKISIQBV-UHFFFAOYSA-N
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Description

5-Beta-Pregnane-3,20-dione (C₂₁H₃₂O₅) is a pregnane steroid derivative characterized by a saturated five-membered A-ring (5β configuration) and ketone groups at positions 3 and 20 . It is structurally related to endogenous hormones like progesterone and cortisol but differs in stereochemistry and functional group arrangement. Its safety profile includes carcinogenicity warnings (Category 2, H351), necessitating precautions during handling .

Chemical Reactions Analysis

Key Reaction Parameters:

SubstrateEnzymeCofactorProductTissue Localization
ProgesteroneAKR1D1 (5β-Reductase)NADPH5β-Pregnane-3,20-dioneLiver, placenta, gonads

Mechanistic Insight :

  • The reaction proceeds through a keto-enol tautomerization intermediate, stabilized by the enzyme's active site.

  • AKR1D1 exhibits strict stereoselectivity for 5β-reduction over 5α-reduction .

Metabolic Transformations

5β-DHP serves as a precursor for neurosteroids like pregnanolone and epipregnanolone through subsequent enzymatic modifications:

3α-Hydroxylation

5β-DHP undergoes 3α-hydroxylation via 3α-hydroxysteroid dehydrogenases (3α-HSDs), producing pregnanolone (3α-hydroxy-5β-pregnan-20-one), a potent GABA<sub>A</sub> receptor modulator.

ReactionEnzymeCofactorBiological Role
5β-DHP → PregnanoloneAKR1C2/3α-HSDNADPHEnhances GABAergic neurotransmission

Kinetics :

  • Human AKR1C2 catalyzes this reduction with a K<sub>m</sub> of 12 μM and k<sub>cat</sub> of 0.03 min<sup>-1</sup> .

20-Ketone Reduction (Rare)

In some tissues, 5β-DHP’s C20 ketone is reduced to 20α-hydroxy-5β-pregnan-3-one by 20α-HSDs, though this pathway is less prevalent compared to 3α-hydroxylation .

Synthetic and In Vitro Modifications

While 5β-DHP is primarily biosynthesized, synthetic routes and in vitro reactions highlight its reactivity:

Esterification

5β-DHP forms fatty acid esters (e.g., oleate, palmitate) via acyltransferases in microsomal fractions. This reaction requires ATP and CoA, with optimal activity at pH 6.0–6.5 .

Acyl DonorEnzymeLocalizationProduct
Oleic acid + CoAAcyl-CoA:steroid acyltransferaseMicrosomes5β-DHP-3-oleate

Functional Role :

  • Esterification increases lipophilicity, facilitating intracellular storage in lipid droplets .

Pharmacological Interactions

5β-DHP directly binds receptors and enzymes, altering their activity:

Oxytocin Receptor Antagonism

  • Mechanism : Binds oxytocin receptor (OTR) with K<sub>i</sub> = 40 nM, inhibiting oxytocin-induced contractions in uterine tissue .

  • Controversy : A 2017 study failed to replicate this binding, suggesting alternative tocolytic mechanisms (e.g., pregnane X receptor activation) .

GABA<sub>A</sub> Receptor Modulation

  • Effect : Positive allosteric modulation at GABA<sub>A</sub> receptors (EC<sub>50</sub> = 1–10 μM), though weaker than 3α-hydroxylated metabolites .

Stability and Degradation

5β-DHP is stable in plasma but undergoes hepatic Phase I/II metabolism:

  • Phase I : 16α-/21-hydroxylation by CYP3A4/5.

  • Phase II : Glucuronidation at C3 by UGT2B7, enhancing renal excretion .

Comparative Reactivity with 5α-DHP

Property5β-DHP5α-DHP (Allopregnanolone precursor)
5-Reductase Isoform AKR1D1 (5β-specific)SRD5A1/SRD5A2 (5α-specific)
Progesterone Affinity Weak (1.2% of progesterone)Moderate (10% of progesterone)
GABA<sub>A</sub> Activity Low (EC<sub>50</sub> >1 μM)High (EC<sub>50</sub> = 30 nM)

Scientific Research Applications

Biological Activities

5β-Dihydroprogesterone has been shown to exhibit a range of biological activities:

  • Neurosteroid Effects : It acts as a positive allosteric modulator of the GABA_A receptor, which contributes to its anxiolytic and anesthetic properties .
  • Receptor Interactions : The compound has been found to interact with various receptors including the oxytocin receptor and the pregnane X receptor (PXR), influencing uterine contractility and potentially maintaining pregnancy .
  • Metabolism and Cancer Research : Studies indicate that 5β-DHP is metabolized differently in tumorous breast tissue compared to non-tumorous tissue. Increased levels of 5α-reductase activity in cancerous cells lead to elevated production of 5α-pregnanes, which are associated with tumor promotion .

Therapeutic Applications

The potential therapeutic applications of 5-BETA-PREGNANE-3,20-DIONE are diverse:

  • Anxiolytic and Sedative Uses : Due to its GABAergic activity, it is being investigated for use in treating anxiety disorders and as a sedative .
  • Uterine Relaxant : Its ability to modulate uterine contractility suggests potential applications in obstetrics for preventing premature labor .
  • Cancer Therapeutics : Understanding its metabolism in breast cancer may lead to novel therapeutic strategies targeting hormonal pathways involved in tumorigenesis .

Case Studies and Research Findings

StudyFindings
Identified the role of 5β-DHP in modulating GABA_A receptor activity; suggested potential for anxiolytic drug development.
Demonstrated differential metabolism of progesterone in breast cancer tissues; linked increased 5α-reductase activity to tumor promotion.
Found that 5β-DHP acts as an antagonist at the oxytocin receptor; proposed mechanism for maintaining pregnancy through modulation of uterine contractions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 5-Alpha vs. 5-Beta Configuration

5-Alpha-Pregnane-3,20-Dione

  • Structure : Differs from the 5β analog in the A-ring configuration (5α hydrogen orientation).
  • Properties : Deuterated versions (e.g., C₂₁H₂₆D₆O₂) are used as isotopic tracers in analytical research .
  • Applications : Primarily employed in mass spectrometry and metabolic studies due to its stability .

Key Differences :

  • Biological Activity : Nuclear saturation in 5β derivatives correlates with central nervous system (CNS) depressant activity, while 5α analogs are less studied in this context .

Epoxide Derivatives

1α,2α-Epoxypregna-4,6-diene-3,20-dione (Compound 10)

  • Synthesis : Produced via epoxidation of 1,4,6-pregnatriene-3,20-dione using H₂O₂/NaOH .
  • Properties : Melting point 183–185°C; IR peaks at 1668 cm⁻¹ (C=O) .

6α,7α-Epoxypregna-1,4-diene-3,20-dione (Compound 13)

  • Synthesis : Generated via m-CPBA-mediated epoxidation .
  • Properties : Higher melting point (206–208°C) compared to 5β-pregnane-3,20-dione, suggesting greater crystalline stability .

Aza-Steroid Analogs

4-Aza-5-pregnene-3,20-dione (Compound 3)

  • Structure : Nitrogen substitution at position 4 introduces a C=N bond.
  • Synthesis : Refluxed with NH₂OH·HCl and triethylamine to form oxime derivatives .
  • Activity : Aza-steroids often exhibit altered receptor binding; for example, 4-Aza-pregnane-3,20-dione (Compound 5) shows a distinct ¹H-NMR profile (δ 5.69 ppm for NH) .

Hydroxylated Derivatives

5-Beta-Pregnane-3α,20α-Diol

  • Structure : Hydroxyl groups replace ketones at positions 3 and 20.
  • Properties : Molecular weight 320.51; used in metabolite studies (e.g., glucuronide conjugates) .
  • Applications: A urinary metabolite of progesterone, relevant in clinical diagnostics .

5-Beta-Pregnan-3α-ol-20-one

  • Safety: Classified as a suspected carcinogen (H351), requiring PPE during handling .

Fluorinated and Halogenated Derivatives

Triamcinolone (Pregna-1,4-diene-3,20-dione)

  • Structure : Features a 9-fluoro substituent and cyclic acetal group.
  • Applications : Anti-inflammatory agent; the 1,4-diene system enhances glucocorticoid receptor affinity .

Mechanistic and Functional Insights

  • CNS Activity : Nuclear-saturated 3,20-diketones (e.g., 5β-pregnane-3,20-dione) show depressant effects, while substitutions (e.g., epoxides, halogens) often reduce this activity or introduce stimulant properties .
  • Metabolic Pathways : Hydroxylation at positions 3 and 20 facilitates glucuronidation, enhancing excretion .
  • Structural Determinants of Toxicity : The 5β configuration and ketone groups may contribute to mutagenicity by interacting with DNA repair mechanisms .

Biological Activity

5-BETA-PREGNANE-3,20-DIONE, also known as 5β-pregnanedione or 3,20-allopregnanedione, is a steroid that plays a significant role in various biological processes. This article explores its biological activity, including its mechanisms of action, effects on different physiological systems, and relevant case studies.

  • Chemical Formula : C21H32O2
  • Molecular Weight : 316.4776 g/mol
  • Synonyms : 5beta-pregnane-3,20-dione, 5β-pregnane-3,20-dione

This compound functions primarily as a steroid hormone. It is involved in the metabolism of other steroids and has been shown to interact with various nuclear receptors that regulate gene expression. Its activity as a progestogen and potential modulator of neurotransmitter receptors highlights its multifaceted role in biological systems.

Key Mechanisms:

  • Hormonal Regulation : Acts as a progestogen influencing reproductive functions and potentially modulating stress responses.
  • Neuroactive Effects : Exhibits properties that may influence neurological functions by interacting with GABA receptors and potentially acting as a negative allosteric modulator .

Biological Activity

The biological activity of this compound can be summarized in the following areas:

  • Endocrine Function :
    • Influences progesterone synthesis and metabolism.
    • Acts as a precursor in the synthesis of other steroid hormones.
  • Neurological Effects :
    • Modulates neurotransmitter systems, particularly GABAergic pathways.
    • Exhibits sedative effects in animal models, reducing motor activity significantly .
  • Metabolic Role :
    • Participates in the metabolism of corticosteroids and other related compounds .

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological effects of this compound:

StudyFindings
Scholtz et al. (2014)Demonstrated that DHP (5α-dihydroprogesterone) maintains early pregnancy in mares by stimulating endometrial responses .
PubMed Study (1987)Found that administration of 5-beta-pregnanedione resulted in decreased motor activity in rats, indicating potential sedative properties .
DrugBank AnalysisIdentified its role as a human metabolite with implications in steroid biosynthesis and hormonal regulation .

Pharmacological Applications

Due to its biological activities, this compound has potential applications in therapeutic contexts:

  • Hormonal Therapies : May be utilized in treatments targeting hormonal imbalances.
  • Neurological Disorders : Its interaction with GABA receptors suggests possible uses in managing anxiety or seizure disorders.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing 5-beta-pregnane-3,20-dione in laboratory settings?

Basic Research Question
Synthesis of this compound requires precise stereochemical control due to its pregnane backbone. Deuterated analogs (e.g., DLM-3816-0.01) are synthesized using isotopic labeling techniques, as described in supplier protocols for stable isotope incorporation . Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry (e.g., 3α vs. 3β configurations).
  • Mass Spectrometry (MS) : For molecular weight validation and isotopic purity checks.
  • High-Performance Liquid Chromatography (HPLC) : To assess chemical purity (>95% threshold for research-grade standards) .

Q. How can researchers address contradictions in reported toxicity profiles of this compound?

Advanced Research Question
Discrepancies in toxicity data (e.g., mutation risk vs. limited evidence) require systematic analysis:

Data Source Evaluation : Prioritize peer-reviewed studies over vendor-provided data (e.g., Sigma-Aldrich disclaims analytical validation for rare compounds) .

Tiered Testing :

  • In vitro assays : Use Ames tests for mutagenicity (e.g., MUREAV 370,49,1996 reports mutation data at 2 mmol/L) .
  • In vivo models : Monitor chronic effects (e.g., neurobehavioral changes) via OECD guidelines.

Bias Assessment : Apply GRADE methodology to evaluate evidence strength and risk of bias .

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

Basic Research Question
Validated methods include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limits ~0.1 ng/mL) and specificity for steroid analysis .
  • Gas Chromatography (GC) : Suitable for volatile derivatives but requires derivatization (e.g., silylation) .
    Critical Parameters :
    • Column Selection : C18 columns for LC; DB-5MS for GC.
    • Internal Standards : Deuterated analogs (e.g., DLM-3817) minimize matrix effects .

Q. How should researchers design studies to investigate the metabolic pathways of this compound?

Advanced Research Question

Isotopic Tracing : Use deuterated or ¹⁴C-labeled compounds to track metabolic fate in hepatic microsomes .

Enzyme Inhibition Assays : Identify cytochrome P450 isoforms (e.g., CYP3A4) using selective inhibitors.

Data Integration : Combine kinetic parameters (Km, Vmax) with in silico modeling (e.g., Simcyp) to predict in vivo behavior .

Q. What safety protocols are critical when handling this compound in the lab?

Basic Research Question

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed-system transfers to limit inhalation exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Decomposition Risks : Avoid heating above 200°C to prevent acrid smoke emission .
  • Emergency Measures : Provide eyewash stations and emergency showers within 10 seconds of exposure zones .

Q. How can systematic reviews identify knowledge gaps in the pharmacological effects of this compound?

Advanced Research Question

Search Strategy : Use PubMed/Scopus keywords (e.g., "this compound" AND "receptor binding") with filters for study type (e.g., in vitro, animal models) .

Evidence Synthesis : Map data to PICO framework (Population, Intervention, Comparator, Outcome).

Consensus Methods : Conduct Delphi panels with endocrinology experts to prioritize unresolved questions (e.g., neurosteroid activity) .

Q. What experimental controls are essential for studying this compound's stability under varying storage conditions?

Basic Research Question

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis.
  • Validation : Perform accelerated stability testing (ICH Q1A guidelines) with HPLC purity checks at 0, 3, 6 months .

Q. How do structural modifications (e.g., 5-alpha vs. 5-beta configuration) impact the biological activity of pregnane derivatives?

Advanced Research Question

Comparative Studies : Synthesize 5-alpha and 5-beta isomers (e.g., DLM-3816 vs. DLM-3817) .

Activity Assays :

  • Receptor Binding : Use radioligand displacement assays for glucocorticoid/progesterone receptors.
  • Functional Studies : Measure downstream effects (e.g., gene expression via qPCR).

Statistical Analysis : Apply ANOVA to compare isomer potencies (p < 0.05 threshold) .

Q. What strategies mitigate biases in data collection for this compound pharmacokinetic studies?

Advanced Research Question

  • Blinding : Use coded samples during LC-MS/MS analysis to prevent observer bias.
  • Randomization : Assign animal subjects to treatment/control groups using block randomization.
  • Power Analysis : Predefine sample sizes (n ≥ 6) to ensure statistical validity .

Q. How can researchers validate antibody specificity in immunoassays for this compound?

Basic Research Question

Cross-Reactivity Testing : Screen against structurally similar steroids (e.g., 5-alpha-pregnane-3,20-dione) .

Spike-and-Recovery : Add known concentrations to serum matrices; recovery should be 85–115%.

Parallelism : Compare serial dilutions of samples and standards to confirm assay linearity .

Properties

IUPAC Name

17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPGKVKISIQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-BETA-PREGNANE-3,20-DIONE
5-BETA-PREGNANE-3,20-DIONE
5-BETA-PREGNANE-3,20-DIONE
5-BETA-PREGNANE-3,20-DIONE
5-BETA-PREGNANE-3,20-DIONE

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